Cas no 1189891-05-1 (1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 (Mixture of Diastereomers) is a deuterated analog of a chiral alcohol compound, featuring selective deuterium substitution at 11 positions. This isotopic labeling enhances stability and reduces metabolic degradation, making it valuable for mechanistic studies in organic synthesis and medicinal chemistry. The inclusion of both diastereomers allows for comparative analysis of stereochemical effects in reaction pathways or biological interactions. The benzyloxy and pyridinyl substituents contribute to its utility as an intermediate in pharmaceutical research, particularly for probing drug-receptor interactions via mass spectrometry or NMR. Its structural complexity supports applications in isotopic tracing and kinetic isotope effect investigations.
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) structure
1189891-05-1 structure
商品名:1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)
CAS番号:1189891-05-1
MF:C26H35NO2
メガワット:393.5616
CID:1065027
PubChem ID:46781095

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) 化学的及び物理的性質

名前と識別子

    • 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)
    • 1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol
    • 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 (Mixture of Diastereomers)
    • 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11
    • 1-(Cyclohexyl-d11)-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol
    • DTXSID30675785
    • 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol
    • 1189891-05-1
    • インチ: InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2/i2D2,5D2,6D2,11D2,12D2,22DCopyCopied
    • InChIKey: WKPUJYYZTNHAGX-MZDFYBDVSA-NCopyCopied
    • ほほえんだ: [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(Cc2ccccn2)(C3CCC(CC3)OCc4ccccc4)O)([2H])[2H])([2H])[2H])[2H]CopyCopied

計算された属性

  • せいみつぶんしりょう: 404.33600
  • どういたいしつりょう: 404.335823565g/mol
  • 同位体原子数: 11
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 463
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 533.4±30.0 °C at 760 mmHg
  • フラッシュポイント: 276.4±24.6 °C
  • ようかいど: Chloroform, Dichloromethane, Ethyl Acetate, Methanol
  • PSA: 42.35000
  • LogP: 5.71110
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) セキュリティ情報

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C987912-10mg
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)
1189891-05-1
10mg
$ 1608.00 2023-09-08
TRC
C987912-1mg
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)
1189891-05-1
1mg
$ 201.00 2023-09-08

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) 関連文献

1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)に関する追加情報

Introduction to 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 (Mixture of Diastereomers) and Its Applications in Modern Chemical Biology

The compound with the CAS number 1189891-05-1, specifically referred to as 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 (Mixture of Diastereomers), represents a fascinating molecule in the realm of chemical biology. This isomer mixture has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of deuterium-labeled atoms enhances its utility in metabolic studies, making it a valuable tool for researchers aiming to unravel complex biochemical pathways.

The molecular architecture of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 is characterized by a cyclohexyl backbone substituted with a benzyloxy group at the 4-position and a pyridine ring at the 2-position of the ethanol moiety. This specific arrangement imparts distinct physicochemical properties, including solubility and metabolic stability, which are critical factors in drug design. The mixture of diastereomers further adds complexity, offering a diverse set of stereochemical configurations that can influence biological activity and interaction profiles.

In recent years, the field of chemical biology has seen remarkable advancements in the development of tools for studying enzyme mechanisms and ligand-receptor interactions. The isotope-labeled version of this compound, 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11, has been employed in high-resolution NMR studies to elucidate the binding modes of target proteins. The deuterium atoms provide excellent NMR sensitivity, enabling researchers to monitor subtle conformational changes and dynamic processes within biological systems. Such insights are invaluable for designing more effective therapeutic agents.

Moreover, the structural features of this compound make it a promising candidate for use in drug discovery programs targeting neurological disorders. The cyclohexyl and pyridine moieties are frequently found in bioactive molecules that interact with central nervous system receptors. Preclinical studies have suggested that derivatives of this scaffold may exhibit properties relevant to cognitive enhancement and neuroprotection. The deuterium labeling further enhances the compound's suitability for pharmacokinetic studies, providing a means to assess metabolic clearance rates and potential side effects.

The synthesis of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 presents unique challenges due to its complex stereochemistry. However, recent advances in asymmetric synthesis have made it feasible to produce this compound with high enantiomeric purity. These techniques leverage chiral auxiliaries and catalysts to control the stereochemical outcome at multiple stereocenters, ensuring that the final product is suitable for sensitive biological assays. The availability of this compound has opened new avenues for exploring structure-activity relationships (SAR) in drug design.

Recent publications have highlighted the utility of this compound in investigating enzyme-mediated reactions involving alcohol dehydrogenases and aldehyde dehydrogenases. The presence of both hydroxyl and benzyloxy groups provides multiple sites for enzymatic modification, allowing researchers to probe catalytic mechanisms at high resolution. Additionally, the pyridine moiety can serve as a hydrogen bond acceptor or participate in π-stacking interactions with protein targets, further modulating biological activity.

The application of computational chemistry has also played a pivotal role in understanding the behavior of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 in biological systems. Molecular dynamics simulations have been used to predict how this compound interacts with target proteins, providing insights into binding affinities and residence times. These computational approaches complement experimental data, offering a more holistic view of drug-receptor interactions. Furthermore, virtual screening techniques have been employed to identify novel derivatives with enhanced pharmacological properties.

In conclusion, 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11 (Mixture of Diastereomers) represents a versatile tool for chemical biologists engaged in drug discovery and mechanistic studies. Its unique structural features, combined with the benefits of deuterium labeling, make it an invaluable asset for researchers seeking to explore complex biological systems. As our understanding of enzyme mechanisms and receptor interactions continues to evolve, compounds like this will undoubtedly play a central role in advancing therapeutic innovation.

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